molecular formula C4H10HgS2 B14755393 Bis(ethylthio)mercury CAS No. 811-50-7

Bis(ethylthio)mercury

Cat. No.: B14755393
CAS No.: 811-50-7
M. Wt: 322.8 g/mol
InChI Key: MEMRJYWXQDJQMI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(ethylthio)mercury is an organomercury compound with the molecular formula C₄H₁₀HgS₂ It is characterized by the presence of two ethylthio groups attached to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(ethylthio)mercury can be synthesized through the reaction of mercury(II) chloride with ethanethiol in the presence of a base. The reaction typically proceeds as follows:

HgCl2+2C2H5SH(C2H5S)2Hg+2HCl\text{HgCl}_2 + 2 \text{C}_2\text{H}_5\text{SH} \rightarrow \text{(C}_2\text{H}_5\text{S)}_2\text{Hg} + 2 \text{HCl} HgCl2​+2C2​H5​SH→(C2​H5​S)2​Hg+2HCl

The reaction is carried out under mild conditions, often at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and thiols, ensuring safety and environmental regulations are met. The product is typically obtained in high purity through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Bis(ethylthio)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and disulfides.

    Reduction: Reduction reactions can convert this compound to elemental mercury and thiols.

    Substitution: The ethylthio groups can be substituted with other ligands, such as halides or phosphines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halides like sodium chloride or phosphines like triphenylphosphine are typical reagents.

Major Products Formed

    Oxidation: Mercury(II) oxide and disulfides.

    Reduction: Elemental mercury and ethanethiol.

    Substitution: Various organomercury compounds depending on the substituent.

Scientific Research Applications

Bis(ethylthio)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(ethylthio)mercury involves its interaction with sulfur-containing biomolecules. The compound can bind to thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity and cellular toxicity. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Another organomercury compound with a single methyl group attached to mercury.

    Dimethylmercury: Contains two methyl groups attached to mercury.

    Ethylmercury: Similar to bis(ethylthio)mercury but with only one ethyl group.

Uniqueness

This compound is unique due to the presence of two ethylthio groups, which confer distinct chemical properties and reactivity compared to other organomercury compounds. Its ability to form stable complexes with sulfur-containing ligands makes it particularly useful in various applications.

Properties

CAS No.

811-50-7

Molecular Formula

C4H10HgS2

Molecular Weight

322.8 g/mol

IUPAC Name

ethanethiolate;mercury(2+)

InChI

InChI=1S/2C2H6S.Hg/c2*1-2-3;/h2*3H,2H2,1H3;/q;;+2/p-2

InChI Key

MEMRJYWXQDJQMI-UHFFFAOYSA-L

Canonical SMILES

CC[S-].CC[S-].[Hg+2]

Related CAS

75-08-1 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.